3-(4-Methyl-benzyl)-piperazin-2-one
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Overview
Description
(S)-3-(4-Methylbenzyl)piperazin-2-one is a chiral compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group at the 3-position and a ketone group at the 2-position. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Methylbenzyl)piperazin-2-one typically involves the reaction of piperazine with 4-methylbenzyl chloride under basic conditions to form the intermediate 3-(4-methylbenzyl)piperazine. This intermediate is then oxidized to introduce the ketone functionality at the 2-position. Common reagents used in this process include sodium hydroxide for the initial substitution reaction and oxidizing agents such as potassium permanganate or manganese dioxide for the oxidation step.
Industrial Production Methods
Industrial production of (S)-3-(4-Methylbenzyl)piperazin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Methylbenzyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(S)-3-(4-Methylbenzyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(4-Methylbenzyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the 4-methylbenzyl group contribute to its binding affinity and selectivity. The ketone group may also play a role in its reactivity and interaction with biological molecules. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylbenzyl)piperazine: Lacks the ketone group at the 2-position.
(S)-3-Benzylpiperazin-2-one: Lacks the methyl group on the benzyl ring.
(S)-3-(4-Chlorobenzyl)piperazin-2-one: Contains a chlorine atom instead of a methyl group on the benzyl ring.
Uniqueness
(S)-3-(4-Methylbenzyl)piperazin-2-one is unique due to the presence of both the 4-methylbenzyl group and the ketone functionality, which contribute to its distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with potentially different activities.
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-9-2-4-10(5-3-9)8-11-12(15)14-7-6-13-11/h2-5,11,13H,6-8H2,1H3,(H,14,15) |
InChI Key |
SEBXOJSAYRUCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)NCCN2 |
Origin of Product |
United States |
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